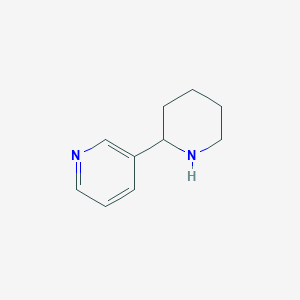

3-(哌啶-2-基)吡啶

描述

安那巴辛是一种天然存在的生物碱,存在于树烟草(烟草属植物)和普通烟草(烟草属植物)等植物中。它是尼古丁的结构异构体,具有相似的化学结构,但在生物学效应方面有所不同。 历史上,安那巴辛因其毒性而被用作杀虫剂 .

作用机制

安那巴辛的主要作用是通过其对烟碱型乙酰胆碱受体 (nAChRs) 的作用来发挥的。它作为这些受体的完全激动剂,导致去极化并随后神经元激活。 高剂量的安那巴辛会导致去极化阻滞,类似于尼古丁中毒,会导致肌肉麻痹等症状,严重情况下会导致心搏停止而死亡 .

科学研究应用

安那巴辛在科学研究中有广泛的应用:

化学: 用作合成更复杂生物碱的前体,以及有机合成的试剂。

生物学: 研究其对烟碱型乙酰胆碱受体的作用,为受体功能和信号通路提供见解。

医学: 研究其潜在的治疗作用,包括其作为烟碱型受体激动剂的作用,这可能对治疗神经系统疾病具有意义。

生化分析

Biochemical Properties

Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

It is known that piperidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression .

准备方法

合成路线和反应条件: 安那巴辛可以通过多种方法合成。一种常见的合成路线包括用 2-甲基吡啶与 1,5-二溴戊烷反应,然后环化形成哌啶环。 该反应通常需要氢化钠等碱,并在回流条件下进行 .

工业生产方法: 安那巴辛的工业生产通常涉及从植物来源提取,特别是从烟草属植物中提取。 提取过程包括溶剂提取,然后进行结晶或色谱等纯化步骤,以分离纯形式的生物碱 .

化学反应分析

反应类型: 安那巴辛会经历各种化学反应,包括:

氧化: 安那巴辛可以用过氧化氢等氧化剂氧化生成安那巴辛 N-氧化物。

还原: 安那巴辛的还原可以生成二氢安那巴辛,通常使用锂铝氢化物等还原剂。

常用试剂和条件:

氧化: 过氧化氢、乙酸和热。

还原: 锂铝氢化物、醚类溶剂和低温。

取代: 胺或卤化物等亲核试剂,通常在碱的存在下.

主要产物:

氧化: 安那巴辛 N-氧化物。

还原: 二氢安那巴辛。

相似化合物的比较

安那巴辛经常与其他生物碱进行比较,例如:

尼古丁: 两者都存在于烟草植物中,并作用于 nAChRs,但安那巴辛的效力较低,毒性谱也不同。

阿那他宾: 另一种烟草生物碱,具有相似的受体活性,但在药代动力学和生物学效应方面有所不同。

安那巴辛的独特性在于其特定的受体相互作用及其作为杀虫剂的历史用途,这使其区别于其他类似的生物碱。

属性

IUPAC Name |

3-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859409 | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS No. |

13078-04-1, 494-52-0 | |

| Record name | (±)-Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(2-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

FP: 9 °C, 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anabasine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

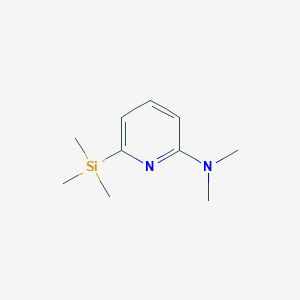

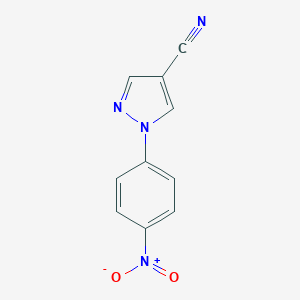

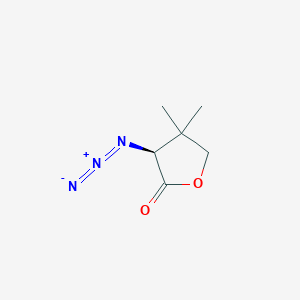

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Anabasine interact with its target, and what are the downstream effects?

A1: Anabasine primarily targets nicotinic acetylcholine receptors (nAChRs) in the body. [, ] Similar to Nicotine, it acts as an agonist, binding to these receptors and mimicking the effects of the neurotransmitter acetylcholine. [, ] This interaction leads to a cascade of downstream effects, including the release of neurotransmitters like dopamine and norepinephrine. [, ] These neurotransmitters play crucial roles in various physiological processes, including mood regulation, attention, and reward pathways.

Q2: What is the molecular formula, weight, and spectroscopic data of Anabasine?

A2: * Molecular Formula: C10H14N2 [, , ]* Molecular Weight: 162.23 g/mol [, ]

- IR Spectroscopy: Characteristic peaks have been observed, confirming the presence of specific functional groups. [, ]

- NMR Spectroscopy: Studies employing 1H and 13C NMR have provided detailed insights into the structure and conformation of Anabasine. [, ]

Q3: Are there studies on the performance and applications of Anabasine under various conditions?

A3: While information on the material compatibility of Anabasine is limited, studies have investigated its stability under different conditions. Research indicates that Anabasine can degrade under certain environmental conditions. [] Additionally, the formation of its nitrosamine derivative, N'-Nitrosonornicotine, in the presence of nitrosating agents, has raised concerns regarding its potential health risks. []

Q4: Does Anabasine exhibit any catalytic properties?

A4: Anabasine itself is not known to possess catalytic properties. Its primary mode of action revolves around its interaction with nAChRs.

Q5: Have there been any computational studies conducted on Anabasine?

A5: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of Anabasine with β-cyclodextrin for potential encapsulation and drug delivery applications. []

Q6: How do structural modifications of Anabasine impact its activity, potency, and selectivity?

A6: While detailed SAR studies on Anabasine are limited in the provided research, comparisons with related alkaloids like Nicotine and Anatabine highlight the influence of structural variations on their pharmacological profiles. [, , ] These differences suggest that even subtle modifications to the Anabasine structure could significantly alter its binding affinity, selectivity for nAChR subtypes, and downstream effects.

Q7: What does research reveal about the in vitro and in vivo efficacy of Anabasine?

A9: In vitro studies utilizing human choriocarcinoma cells and term placental microsomes demonstrated that Anabasine inhibits aromatase, an enzyme crucial for estrogen synthesis. [] This finding suggests a potential mechanism for the observed lower estrogen levels in women who smoke. [] Animal studies revealed that Anabasine, along with other minor tobacco alkaloids, could reduce weight gain and body fat in rats, potentially by decreasing food intake and increasing physical activity. [] Further research is necessary to explore its therapeutic potential in humans.

Q8: What is the toxicological profile of Anabasine, and what are its potential long-term effects?

A10: Anabasine is a toxic alkaloid. [, ] It exhibits toxicity in various species, including insects and mammals. [, , ] Research has shown that Anabasine can induce teratogenic effects, such as arthrogryposis and cleft palate, in livestock when ingested by pregnant animals. [, , ]

Q9: What analytical techniques are employed to characterize and quantify Anabasine?

A9: Various analytical techniques have been used to characterize and quantify Anabasine, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify Anabasine in plant extracts and biological samples. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying Anabasine, often coupled with UV or mass spectrometric detection. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A sensitive and specific technique for quantifying Anabasine in biological matrices, such as plasma. []

- Ultra-Performance Liquid Chromatography-High-Resolution Electrospray Ionization-Mass Spectrometry (UPLC-HRESI-MS): Provides high sensitivity and resolution for identifying and characterizing Anabasine in complex mixtures. []

Q10: What is the environmental impact of Anabasine, and are there strategies to mitigate potential negative effects?

A12: While Anabasine's use as an insecticide is documented, [, , ] more research is needed to understand its degradation pathways and long-term ecological impact fully.

Q11: Are there any known alternatives or substitutes for Anabasine, and how do they compare?

A13: While Anabasine is structurally similar to Nicotine, they have different pharmacological profiles. [, , , ] Further research is required to determine viable substitutes for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。